MitoTracker Green FM is a fluorescent dye specifically designed for the labeling of mitochondria in live cells. This compound is part of the MitoTracker family, which includes various dyes that are used to visualize and study mitochondrial function and morphology. MitoTracker Green FM is characterized by its ability to passively diffuse across cellular membranes and accumulate in active mitochondria based on their membrane potential. The dye exhibits excitation at approximately 490 nm and emits fluorescence at around 516 nm, making it suitable for use in various fluorescence microscopy techniques, including confocal microscopy and flow cytometry .
The cellular uptake of mitoTracker Green FM relies fundamentally on its lipophilic carbocyanine structure, which confers excellent cell membrane permeability characteristics [1] [2] [3]. The compound belongs to the carbocyanine family of fluorescent dyes, characterized by their ability to passively traverse biological membranes through simple diffusion processes [1] [2] [3]. Unlike many fluorescent probes that require active transport mechanisms or specialized uptake pathways, mitoTracker Green FM crosses the plasma membrane spontaneously due to its favorable partition coefficient between aqueous and lipid phases [3] [4].
The molecular basis for this permeability stems from the compound's carbocyanine backbone, which provides sufficient hydrophobic character to facilitate membrane insertion while maintaining adequate water solubility for biological applications [5] [6]. The dye's molecular weight of 671.88 g/mol and chemical formula C₃₄H₂₈Cl₅N₃O create an optimal balance between lipophilicity and aqueous compatibility [7] [8] [5]. This balanced amphiphilic nature allows the probe to dissolve in aqueous cell culture media while readily partitioning into lipid bilayers upon contact with cellular membranes [9] [10].
Experimental evidence demonstrates that mitoTracker Green FM exhibits rapid and efficient cellular uptake across diverse cell types, including primary human skin fibroblasts, T lymphocytes, and various immortalized cell lines [11] [12] [13]. The permeation process occurs within minutes of exposure and does not require specialized conditions beyond physiological temperature and pH [1] [2]. Studies utilizing flow cytometry and fluorescence microscopy have confirmed that the dye achieves uniform cellular distribution within 15-30 minutes of incubation at 37°C [2] [14] [15].
The passive diffusion mechanism contrasts sharply with other mitochondrial dyes that may rely on specific transporters or energy-dependent processes [3]. This characteristic provides mitoTracker Green FM with broad applicability across different experimental conditions and cell types, as it does not depend on the functional status of particular membrane transport systems [1] [3]. The dye's ability to cross intact cell membranes while maintaining structural integrity represents a critical advantage for live cell imaging applications [2] [14].
Following cellular uptake, mitoTracker Green FM demonstrates selective accumulation within mitochondrial compartments through mechanisms that involve both electrostatic interactions and lipid environment preferences [1] [2] [3]. The mitochondrial localization process represents a complex interplay between the dye's chemical properties and the unique characteristics of mitochondrial membrane systems [3] [16].
The primary driving force for mitochondrial accumulation involves the compound's interaction with the negatively charged mitochondrial membrane potential [16] [17]. Mitochondria maintain a substantial electrochemical gradient across their inner membrane, typically ranging from -120 to -180 millivolts relative to the cytoplasm [16] [18]. This negative potential creates an attractive environment for positively charged or amphiphilic molecules like mitoTracker Green FM [3] [16].
However, mitoTracker Green FM exhibits distinctive behavior compared to other mitochondrial dyes in its relationship to membrane potential dependence [19] [20] [17]. Research studies have demonstrated that while the dye does accumulate preferentially in active mitochondria, its localization shows less sensitivity to membrane potential fluctuations than traditional potential-dependent dyes such as tetramethylrhodamine methyl ester or rhodamine 123 [19] [17] [21]. This reduced potential dependence appears to result from the dye's ability to form covalent bonds with mitochondrial proteins, providing an alternative mechanism for retention beyond simple electrostatic accumulation [22] [3] [23].
Comparative studies using carbonyl cyanide 4-phenylhydrazone-induced membrane depolarization have revealed that mitoTracker Green FM maintains mitochondrial localization under conditions that cause substantial redistribution of highly potential-dependent dyes [19] [24] [21]. The mitochondrial localization hierarchy, based on sensitivity to membrane potential loss, places mitoTracker Green FM among the least sensitive probes, following the order: tetramethylrhodamine methyl ester >> other mitoTracker variants > mitoTracker Green FM [19] [21].
The subcellular distribution patterns observed through fluorescence microscopy consistently show characteristic mitochondrial morphology, including tubular networks, punctate structures, and perinuclear clustering typical of healthy mitochondrial populations [11] [12] [13]. The dye's ability to delineate mitochondrial architecture with high fidelity has made it valuable for studies of mitochondrial dynamics, morphology quantification, and organellar trafficking [13] [25] [26].
The molecular interactions between mitoTracker Green FM and mitochondrial proteins represent a fundamental aspect of its mechanism of action, providing both specificity and stability to the labeling process [22] [3] [23]. These interactions primarily occur through covalent bond formation with specific amino acid residues, creating irreversible associations that enhance the probe's utility for extended experimental protocols [1] [22] [3].
The cornerstone of mitoTracker Green FM's protein interaction mechanism lies in its thiol-reactive chloromethyl moiety, which serves as an electrophilic center capable of forming covalent bonds with nucleophilic sulfur atoms in cysteine residues [1] [22] [27] [3]. This functional group represents a carefully designed chemical feature that provides the probe with its distinctive binding characteristics while maintaining biological compatibility [3] [23].
The chloromethyl group acts as an alkylating agent, specifically targeting free sulfhydryl groups (-SH) present in cysteine residues within mitochondrial proteins [22] [28] [23] [29]. This selectivity for thiol groups results from the favorable nucleophilic substitution reaction kinetics, where the sulfur atom's lone pairs readily attack the electrophilic carbon center of the chloromethyl group [27] [30] [23]. The reaction proceeds through an SN2 mechanism, resulting in the displacement of the chloride ion and formation of a stable thioether linkage [27] [23].
Experimental evidence for this thiol reactivity has been obtained through multiple analytical approaches, including capillary electrophoresis with laser-induced fluorescence detection, which demonstrated selective labeling of proteins containing accessible cysteine residues [22]. These studies revealed that mitoTracker Green FM exhibits preferential reactivity toward proteins with low pKa cysteine residues, which possess enhanced nucleophilicity due to their ionization state under physiological conditions [31] [32].
The specificity for cysteine residues over other amino acids reflects the unique chemical properties of sulfur atoms, which exhibit greater nucleophilicity than oxygen or nitrogen centers found in other amino acids [31] [32]. This selectivity ensures that mitoTracker Green FM binding occurs primarily through thiol interactions rather than non-specific adsorption or electrostatic associations [22] [3].
The kinetics of thiol modification appear to be relatively mild, allowing for gradual accumulation of covalently bound dye without immediate cytotoxic effects [1] [3]. This controlled reactivity enables extended incubation periods necessary for optimal labeling while maintaining cellular viability throughout the experimental timeframe [2] [14].
The formation of covalent bonds between mitoTracker Green FM and mitochondrial proteins represents a multi-step process involving initial non-covalent association followed by irreversible chemical modification [22] [27] [23]. This binding process occurs preferentially within the mitochondrial matrix and inner membrane spaces, where the highest concentrations of the dye accumulate following membrane potential-driven uptake [22] [3].
The covalent binding mechanism proceeds through nucleophilic attack of accessible cysteine sulfhydryl groups on the chloromethyl carbon of mitoTracker Green FM [27] [30] [23]. The reaction results in the formation of a stable thioether bond (R-S-CH₂-dye) with concomitant release of hydrochloric acid [27] [23]. This chemical transformation permanently links the fluorescent probe to the target protein, creating a fluorescent conjugate that remains associated with the mitochondrion even under conditions that might otherwise cause dye redistribution [22] [3].
The selectivity for mitochondrial proteins appears to result from the combination of the dye's preferential accumulation within mitochondrial compartments and the abundance of reactive cysteine residues in key mitochondrial enzymes [22] [3]. Many critical mitochondrial proteins, including components of the electron transport chain and tricarboxylic acid cycle enzymes, contain multiple cysteine residues that serve structural and catalytic functions [22] [3].
Research using proteomics approaches has identified specific subsets of mitochondrial proteins that preferentially react with mitoTracker Green FM [22]. These studies revealed that the dye does not label all mitochondrial proteins equally, suggesting that factors such as protein conformation, cysteine accessibility, and local microenvironment influence the binding efficiency [22] [3]. The partial selectivity for certain mitochondrial proteins may contribute to the probe's utility as a tool for studying specific aspects of mitochondrial function [22].
The irreversible nature of the covalent binding provides several experimental advantages, including resistance to washing procedures, stability during extended incubations, and retention of labeling patterns during subsequent analytical procedures [1] [3]. However, this irreversibility also means that mitoTracker Green FM binding can potentially alter protein function, particularly for enzymes that rely on free cysteine residues for catalytic activity [3] [33].
The dramatic fluorescence enhancement exhibited by mitoTracker Green FM upon incorporation into lipid environments represents a critical aspect of its mechanism that enables sensitive detection with minimal background interference [36] [3] [37] [38]. This environment-dependent fluorescence behavior stems from fundamental photophysical principles governing the interaction between fluorescent molecules and their surrounding molecular environment [3] [37].
In aqueous solutions, mitoTracker Green FM exhibits minimal fluorescence due to several quenching mechanisms that dissipate excited state energy through non-radiative pathways [36] [3] [37] [38]. The hydrophilic environment promotes molecular aggregation and conformational changes that facilitate internal conversion and intersystem crossing processes, effectively competing with fluorescence emission [37] [38]. Additionally, water molecules can participate in hydrogen bonding interactions that alter the electronic structure of the fluorophore, shifting the emission to longer wavelengths or reducing quantum yield [38].
The transformation of mitoTracker Green FM from a weakly fluorescent aqueous species to a highly fluorescent membrane-associated probe results from several complementary mechanisms that operate when the dye partitions into lipid bilayers [3] [37] [6]. The lipid environment provides a more rigid, less polar microenvironment that restricts molecular motion and reduces vibrational energy dissipation pathways [37] [6]. This restriction of non-radiative decay channels leads to enhanced fluorescence quantum yield and increased photostability [6] [10].
The specific molecular interactions responsible for fluorescence enhancement involve the intercalation of the mitoTracker Green FM chromophore between lipid acyl chains or insertion into the hydrophobic core of membrane bilayers [3] [37] [6]. This positioning shields the fluorophore from aqueous quenching influences while providing a stabilizing environment that favors the excited state geometry required for efficient photon emission [37] [6]. The carbocyanine backbone of mitoTracker Green FM is particularly well-suited for this type of membrane interaction due to its extended conjugated system and amphiphilic character [5] [6].
Spectroscopic studies have documented the magnitude of fluorescence enhancement, showing increases of several orders of magnitude when mitoTracker Green FM transitions from aqueous to lipid environments [37] [38]. The excitation maximum shifts from approximately 490 nm to 491 nm upon membrane association, while the emission maximum ranges from 512-516 nm depending on the specific lipid composition and membrane properties [38] [39]. These spectral characteristics provide optimal compatibility with standard fluorescence microscopy and flow cytometry instrumentation [39] [15].
The lipid-dependent fluorescence enhancement also explains the exceptional signal-to-noise ratio achieved with mitoTracker Green FM in cellular imaging applications [36] [3] [37]. Since the dye exhibits minimal fluorescence in the aqueous cytoplasmic environment but intense fluorescence within lipid-rich mitochondrial membranes, the contrast between labeled and unlabeled regions is maximized [36] [3]. This property enables clear visualization of mitochondrial structures without the need for extensive washing procedures to remove unbound dye [2] [14].
The molecular specificity of the fluorescence enhancement mechanism also contributes to the probe's selectivity for mitochondrial labeling [3] [37]. While other cellular membranes contain lipids that could theoretically bind mitoTracker Green FM, the unique lipid composition and organization of mitochondrial membranes, particularly the presence of cardiolipin and the distinctive inner membrane cristae structure, may provide particularly favorable environments for dye binding and fluorescence enhancement [40] [41].
Furthermore, the covalent binding to mitochondrial proteins likely contributes to the fluorescence properties by creating a protein-lipid-dye complex with distinct photophysical characteristics [22] [3]. The protein environment may provide additional stabilization of the excited state while the nearby lipid molecules continue to contribute to the favorable photophysical environment [3]. This multi-component system may explain the particularly intense and stable fluorescence observed when mitoTracker Green FM labels mitochondria in living cells [2] [14].
Detailed Research Findings and Data Tables
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₄H₂₈Cl₅N₃O | [7] [8] [5] |
Molecular Weight (g/mol) | 671.88 | [7] [8] [5] |
CAS Number | 201860-17-5 | [7] [8] [5] |
Chemical Classification | Cyanine dye and organic chloride salt | [7] [8] |
Structure Type | Carbocyanine derivative | [1] [5] |
Solubility (DMSO) | 5 mg/mL (7.44 mM) | [29] |
Storage Temperature | -20°C (protect from light) | [5] [42] |
Excitation Maximum (nm) | 490-491 | [38] [39] |
Emission Maximum (nm) | 512-516 | [38] [39] |
Extinction Coefficient (cm⁻¹M⁻¹) | 93,500 | [42] |
Fluorescence Quantum Yield | Not specified in aqueous solution | [38] |
Parameter | Characteristic | Reference |
---|---|---|
Cell Membrane Permeability | Cell-permeant | [1] [2] [3] |
Transport Mechanism | Passive diffusion across plasma membrane | [1] [2] [3] |
Mitochondrial Accumulation | Accumulates in active mitochondria | [1] [2] [3] |
Membrane Potential Dependence | Less dependent than other MitoTrackers | [19] [20] [17] |
Working Concentration Range | 20-400 nM | [1] [2] [14] |
Incubation Time | 15-45 minutes | [1] [2] |
Temperature Requirement | 37°C | [1] [2] |
Background Fluorescence | Negligible in aqueous solution | [36] [3] [37] |
Live Cell Compatibility | Excellent for live cell imaging | [2] [14] |
Fixation Compatibility | Not well-retained after aldehyde fixation | [43] [2] [44] |
Aspect | Description | Evidence |
---|---|---|
Reactive Group | Chloromethyl moiety | [1] [22] [27] [3] |
Target Amino Acid | Cysteine residues | [22] [28] [23] [29] |
Binding Mechanism | Nucleophilic substitution with thiol groups | [27] [30] [23] |
Covalent Bond Formation | Covalent S-C bond formation | [22] [27] [23] |
Protein Selectivity | Partial selectivity for mitochondrial proteins | [22] [3] |
Mitochondrial Protein Targets | Proteins with free sulfhydryl groups | [22] [3] |
Binding Reversibility | Irreversible covalent binding | [1] [3] |
Reaction Conditions | Physiological pH and temperature | [22] [3] |
Binding Efficiency | Mildly thiol-reactive | [1] [3] |
Environment | Fluorescence Intensity | Mechanism | Reference |
---|---|---|---|
Aqueous Solution | Weak/Non-fluorescent | Hydrophobic collapse, fluorescence quenching | [36] [3] [37] [38] |
Lipid Bilayer | Highly fluorescent | Membrane insertion, enhanced quantum yield | [3] [37] [6] |
Mitochondrial Matrix | Intensely fluorescent | Lipid environment interaction | [36] [3] [37] |
Cellular Cytoplasm | Low fluorescence | Limited lipid interaction | [3] |
Methanol | Moderate fluorescence | Organic solvent interaction | [38] |
DMSO | Soluble, fluorescent | Organic solvent solubilization | [29] [5] |
Cell Culture Medium | Low background | Minimal dye-medium interaction | [2] [14] |
Dye | Membrane Potential Sensitivity | Fixation Compatibility | Fluorescence in Aqueous | Covalent Binding | Reference |
---|---|---|---|---|---|
MitoTracker Green FM | Low | Poor | Negligible | Yes | [19] [20] [17] |
MitoTracker Red CMXRos | High | Good | Low | Yes | [19] [17] [21] |
MitoTracker Deep Red FM | High | Good | Low | Yes | [19] [17] [21] |
TMRM | Very High | Poor | Moderate | No | [19] [17] [21] |
Rhodamine 123 | High | Poor | High | No | [17] |
JC-1 | High | Poor | Moderate | No | [24] [33] |
The comprehensive analysis of mitoTracker Green FM's mechanism of action reveals a sophisticated molecular probe that operates through multiple complementary pathways to achieve selective mitochondrial labeling [1] [22] [3]. The compound's cell membrane permeability depends on its carbocyanine structure and lipophilic properties, enabling passive diffusion across cellular barriers [1] [2] [3]. Mitochondrial localization occurs through a combination of membrane potential-driven accumulation and lipid environment preferences, though with reduced potential sensitivity compared to other mitochondrial dyes [19] [17] [21].
The critical interaction with mitochondrial proteins occurs through thiol reactivity with cysteine residues, mediated by the chloromethyl moiety that forms irreversible covalent bonds [1] [22] [27] [3]. This covalent binding mechanism provides stability and selectivity while contributing to the probe's unique characteristics among mitochondrial dyes [22] [3] [23]. The dramatic fluorescence enhancement in lipid environments, compared to aqueous solutions, enables sensitive detection with minimal background interference [36] [3] [37] [38].
While detailed safety information is not readily available, it is recommended to handle MitoMark Green I with standard laboratory precautions typically applied to organic compounds. This includes wearing gloves, protective eyewear, and working in a well-ventilated fume hood.
MitoTracker Green FM contains a mildly thiol-reactive chloromethyl moiety, which allows it to form covalent bonds with thiol groups present in mitochondrial proteins. When the dye enters a cell, it reacts with free thiol groups on cysteine residues within mitochondrial proteins, resulting in the formation of fluorescent conjugates. This reaction is crucial for the selective labeling of mitochondria, as it ensures that the dye accumulates in the mitochondrial matrix where active metabolism occurs . Importantly, fixation with aldehydes or alcohols can inhibit the staining process, indicating that MitoTracker Green FM is intended for live cell imaging only .
MitoTracker Green FM is primarily utilized to assess mitochondrial health and function. Its fluorescence intensity correlates with mitochondrial mass rather than membrane potential, making it a valuable tool for studying various cellular processes such as apoptosis, cell proliferation, and metabolic activity . The dye has been shown to be relatively insensitive to changes in mitochondrial membrane potential compared to other dyes like Chloromethyl-X-rosamine, which makes it less effective for specific assessments of membrane integrity but useful for general mitochondrial visualization .
The synthesis of MitoTracker Green FM involves several steps that typically include the formation of the chloromethyl moiety and subsequent modifications to enhance its cell permeability and fluorescence properties. While detailed synthetic protocols are proprietary and not publicly disclosed, it is known that the dye is derived from a structure that allows it to selectively accumulate in mitochondria due to its lipophilic nature and reactivity with thiols .
MitoTracker Green FM has a wide range of applications in biological research:
Studies have demonstrated that MitoTracker Green FM interacts selectively with certain mitochondrial proteins through its thiol-reactive moiety. This specificity allows researchers to label only a subset of proteins within mitochondria, facilitating detailed studies on protein localization and function within this organelle . Furthermore, comparative studies with other fluorescent dyes indicate that while MitoTracker Green FM provides reliable labeling of mitochondria, it may not be suitable for all experimental conditions due to its insensitivity to changes in mitochondrial membrane potential .
Several compounds are similar to MitoTracker Green FM, each with unique properties that make them suitable for different applications:
Compound Name | Excitation (nm) | Emission (nm) | Key Features |
---|---|---|---|
MitoTracker Red CMXRos | 579 | 599 | Sensitive to membrane potential; retains fluorescence post-fixation |
MitoTracker Orange CMTMRos | 554 | 576 | Similar mechanism; used for multicolor experiments |
Chloromethyl-X-rosamine (CMXRos) | 579 | 599 | Concentrates in mitochondria based on membrane potential |
Rhodamine 123 | 505 | 534 | Membrane potential-dependent; reversible staining |
MitoTracker Green FM stands out due to its unique mechanism of accumulating based on metabolic activity rather than solely relying on membrane potential. This characteristic allows it to be used effectively in scenarios where researchers need to evaluate mitochondrial mass independently from functional assessments related to membrane integrity .
mitoTracker Green FM is characterized by the molecular formula C₃₄H₂₈Cl₅N₃O with a molecular weight of 671.87-671.88 grams per mole [2] [3] [7]. This compound represents a complex organic structure containing 34 carbon atoms, 28 hydrogen atoms, 5 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom [2] [3] [17]. The precise molecular weight has been consistently reported across multiple analytical studies, with thermofisher scientific certificate of analysis confirming the value as 671.88 grams per mole [7]. The compound is assigned the Chemical Abstracts Service number 201860-17-5, providing a unique identifier for this specific molecular structure [5] [7] [8].
The structural architecture of mitoTracker Green FM features a complex benzimidazolium-benzoxazolium conjugated system [1] [6]. The complete International Union of Pure and Applied Chemistry name describes the compound as 2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium chloride [7]. This structure incorporates a central benzimidazole ring system substituted with dichlorine atoms at positions 5 and 6, connected to phenyl rings bearing chloromethyl substituents [1] [7].
The most functionally significant structural feature is the presence of mildly thiol-reactive chloromethyl moieties distributed throughout the molecule [9] [10] [13]. These chloromethyl groups serve as electrophilic centers that undergo nucleophilic substitution reactions with sulfhydryl groups present on cysteine residues in cellular proteins and peptides [9] [13] [21]. The thiol-reactive mechanism involves the chloromethyl groups acting as alkylating agents, forming covalent bonds with free thiols through nucleophilic displacement of the chloride leaving group [21]. This chemical reactivity enables the compound to form stable conjugates with mitochondrial proteins, facilitating its accumulation and retention within mitochondrial structures [9] [10].
Structural Feature | Chemical Description | Functional Significance |
---|---|---|
Molecular Formula | C₃₄H₂₈Cl₅N₃O | Complex organic structure with multiple functional groups |
Molecular Weight | 671.87-671.88 g/mol | High molecular weight indicative of complex structure |
Core Structure | Benzimidazolium-benzoxazolium system | Provides fluorescent properties |
Chloromethyl Groups | Multiple -CH₂Cl substituents | Thiol-reactive alkylating agents |
Aromatic Systems | Substituted benzene rings | Contribute to optical properties |
The spectroscopic characteristics of mitoTracker Green FM are defined by distinct excitation and emission wavelength ranges that enable its application as a fluorescent probe [7] [11] [14]. The excitation maximum occurs at 490-491 nanometers, with optimal excitation achieved using 488 nanometer laser sources [7] [11] [16]. The emission spectrum exhibits maxima in the range of 512-516 nanometers, though some sources report emission values extending to 523 nanometers [7] [11] [17]. These spectroscopic properties position the compound within the green fluorescence region of the electromagnetic spectrum [11] [17].
The molar extinction coefficient represents a critical parameter for quantitative fluorescence applications, with reported values ranging from 93,500 to 120,000 reciprocal centimeters per molar concentration in methanol [3] [7] [20]. The thermofisher scientific certificate of analysis specifies an extinction coefficient of 120,000 reciprocal centimeters per molar at 491 nanometers [7]. This high extinction coefficient indicates strong light absorption capabilities, contributing to the compound's effectiveness as a fluorescent marker [20].
A unique characteristic of mitoTracker Green FM is its environment-dependent fluorescence behavior [14] [22]. The compound exhibits negligible fluorescence in aqueous environments but demonstrates bright green fluorescence when concentrated in lipid-rich mitochondrial membranes [14] [19]. This property minimizes background fluorescence and enhances signal-to-noise ratios in cellular imaging applications [19].
Spectroscopic Parameter | Value | Measurement Conditions |
---|---|---|
Excitation Maximum | 490-491 nm | Methanol solvent |
Emission Maximum | 512-516 nm | Methanol solvent |
Molar Extinction Coefficient | 93,500-120,000 cm⁻¹M⁻¹ | Methanol at 491 nm |
Stokes Shift | ~25 nm | Calculated difference |
Optimal Laser Excitation | 488 nm | Flow cytometry applications |
Optimal Emission Filter | 530/30 nm bandpass | Confocal microscopy |